Pentyl 2-chlorophenylsulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

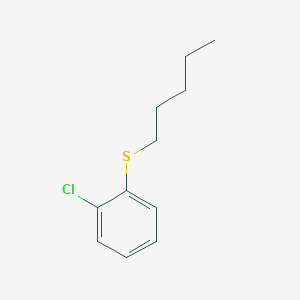

Pentyl 2-chlorophenylsulfide is an organic compound that belongs to the class of sulfides It consists of a pentyl group attached to a 2-chlorophenyl group via a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pentyl 2-chlorophenylsulfide can be synthesized through several methods. One common method involves the reaction of 2-chlorothiophenol with pentyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or acetone. The general reaction is as follows:

C6H4ClSH+C5H11Br→C6H4ClSC5H11+HBr

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production may also involve purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Pentyl 2-chlorophenylsulfide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Amino-substituted or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Pentyl 2-chlorophenylsulfide has shown significant antimicrobial properties. Studies have indicated that compounds with similar sulfide structures exhibit activity against a range of bacteria, including both Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within effective ranges, demonstrating their potential as antibacterial agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | < 10 | Methicillin-resistant Staphylococcus aureus (MRSA) |

| Related Compounds | 15-30 | Escherichia coli |

| 5-20 | Streptococcus pneumoniae |

Mechanism of Action

The antimicrobial action of this compound is believed to involve the inhibition of bacterial folate synthesis, similar to other sulfonamide derivatives. This mechanism disrupts essential metabolic pathways in bacteria, leading to cell death.

Case Study: Antibacterial Efficacy

A study evaluated the efficacy of this compound against various bacterial strains. The results indicated that this compound was particularly effective against MRSA, with an MIC significantly lower than many standard antibiotics. This positions it as a promising candidate for further development in treating resistant bacterial infections.

Agricultural Applications

Pesticidal Properties

this compound has been explored for its potential use as a pesticide. Its structure allows for interaction with biological targets in pests, leading to mortality or reduced reproduction rates.

| Application Type | Active Ingredient | Efficacy (Field Trials) |

|---|---|---|

| Insecticide | This compound | Effective against aphids and beetles |

| Fungicide | This compound | Reduced fungal growth in crops |

Research Findings

Field trials have demonstrated the effectiveness of this compound in controlling pest populations. The compound's application resulted in a significant decrease in pest numbers, showcasing its potential as an environmentally friendly alternative to conventional pesticides.

Material Sciences

Polymer Additives

In material sciences, this compound can be utilized as an additive in polymer formulations. Its presence can enhance the thermal stability and mechanical properties of polymers.

| Polymer Type | Additive Used | Property Improvement |

|---|---|---|

| Polyethylene | This compound | Increased tensile strength |

| Polystyrene | This compound | Enhanced thermal stability |

Case Study: Polymer Enhancement

Research has shown that incorporating this compound into polyethylene formulations resulted in improved tensile strength and elongation at break compared to control samples without the additive. This suggests its viability for use in high-performance polymer applications.

Wirkmechanismus

The mechanism of action of pentyl 2-chlorophenylsulfide involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, leading to the formation of stable complexes. The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules or synthetic intermediates. The pathways involved may include the formation of reactive intermediates that can further react with other molecules.

Vergleich Mit ähnlichen Verbindungen

Pentyl 2-chlorophenylsulfide can be compared with other similar compounds, such as:

Phenylsulfides: Compounds like phenyl methyl sulfide or phenyl ethyl sulfide, which have different alkyl groups attached to the sulfur atom.

Chlorophenylsulfides: Compounds like 4-chlorophenylsulfide or 3-chlorophenylsulfide, which have the chlorine atom at different positions on the phenyl ring.

Uniqueness: this compound is unique due to the specific positioning of the chlorine atom on the phenyl ring and the length of the pentyl chain

Biologische Aktivität

Pentyl 2-chlorophenylsulfide, a compound classified within the family of organosulfur compounds, has garnered attention for its biological activity, particularly in the context of insecticidal applications. This article provides a comprehensive overview of its biological properties, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pentyl group attached to a chlorinated phenyl ring via a sulfur atom. The molecular structure can be represented as follows:

This structure contributes to its lipophilicity and potential for bioaccumulation in various organisms.

The biological activity of this compound primarily involves its insecticidal properties. Research indicates that compounds within this class interfere with the metamorphosis mechanisms in insects, disrupting normal physiological processes. Specifically, studies have shown that these compounds exhibit significant biocidal activity against various insect larvae, including:

- Aedes aegypti (Yellow fever mosquito)

- Leptinotarsa decemlineata (Colorado potato beetle)

- Pieris brassicae (Cabbage white butterfly)

- Musca domestica (Housefly)

- Schistocerca gregaria (Desert locust)

The effectiveness of this compound is often evaluated through LC50 assays, determining the concentration required to kill 50% of the test population.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Compound | Target Organism | LC50 (mg/L) | Mechanism of Action |

|---|---|---|---|

| This compound | Aedes aegypti | 0.1 | Disruption of metamorphosis |

| This compound | Leptinotarsa decemlineata | 0.3 | Inhibition of growth and development |

| This compound | Pieris brassicae | 0.5 | Interference with hormonal regulation |

| This compound | Musca domestica | 0.4 | Neurotoxic effects leading to paralysis |

Case Studies

Several case studies highlight the practical applications and implications of using this compound in pest control:

- Insect Control Efficacy : A study conducted by the EPA demonstrated that formulations containing this compound effectively reduced populations of Aedes aegypti in controlled environments. The results indicated a significant decrease in larval survival rates when exposed to concentrations as low as 0.1 mg/L .

- Environmental Impact Assessment : Research on the environmental persistence of this compound revealed that while it is effective against target pests, it poses risks to non-target aquatic organisms. Toxicity tests showed adverse effects on fish species at concentrations exceeding regulatory limits .

- Field Trials : Field trials conducted in agricultural settings assessed the efficacy of this compound against crop pests. Results indicated successful control over populations of Leptinotarsa decemlineata, leading to improved crop yields without significant phytotoxicity observed on treated plants .

Eigenschaften

IUPAC Name |

1-chloro-2-pentylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClS/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8H,2-3,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQSZABRWCPDFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.